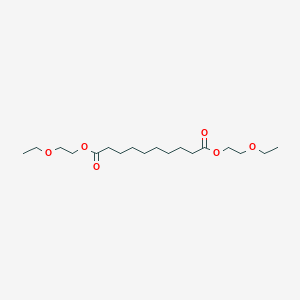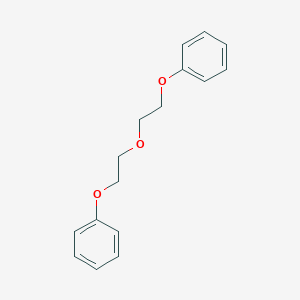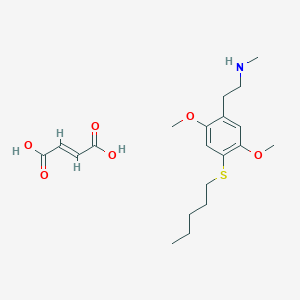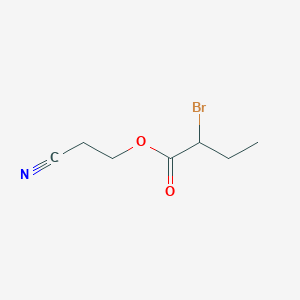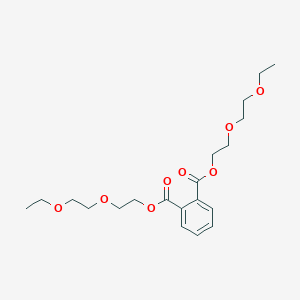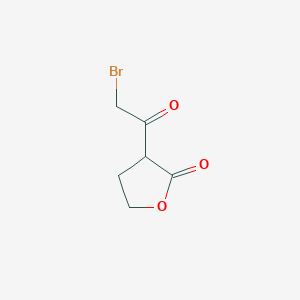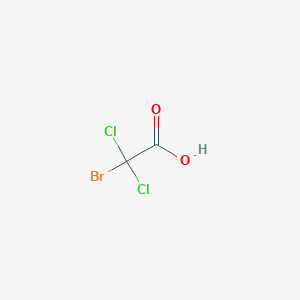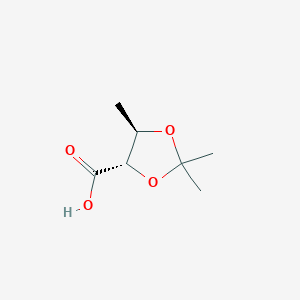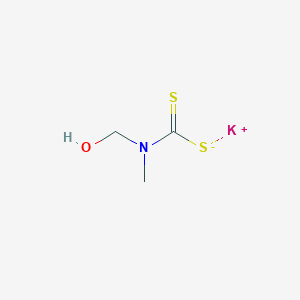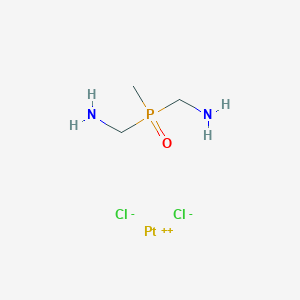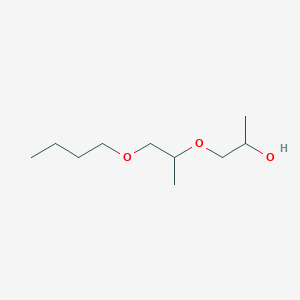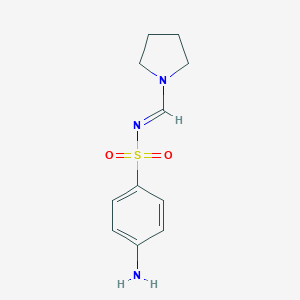
1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine, also known as PMSMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. PMSMP is a sulfonamide-based compound that possesses antibacterial, antifungal, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine involves the inhibition of bacterial cell wall synthesis by interfering with the biosynthesis of peptidoglycan. 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine binds to the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, an essential nutrient for bacterial growth. By inhibiting this enzyme, 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine prevents the synthesis of folic acid, leading to bacterial cell death.
Biochemical and Physiological Effects
1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine has been shown to have low toxicity and good bioavailability. It is rapidly absorbed into the bloodstream and distributed throughout the body. 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine has been found to have a half-life of approximately 3 hours, and it is primarily eliminated through renal excretion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine has several advantages for use in lab experiments. It has a broad spectrum of activity against various microorganisms, making it a useful tool for studying the mechanisms of bacterial, fungal, and viral infections. 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine is also relatively easy to synthesize, making it readily available for research purposes. However, 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine has some limitations, including its potential to cause allergic reactions in some individuals and its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine. One area of interest is the development of new formulations of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine that can increase its solubility in water and improve its pharmacokinetic properties. Another direction is the investigation of the potential of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine as a treatment for viral infections, such as hepatitis B and HIV. Additionally, there is potential for 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine to be used in combination with other antibiotics to enhance their efficacy against antibiotic-resistant bacteria. Overall, 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine represents a promising avenue for research in the field of medicine, and further studies are needed to fully explore its potential.
Métodos De Síntesis
1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine can be synthesized through a multi-step process involving the reaction of 4-aminobenzenesulfonamide with formaldehyde and pyrrolidine. The reaction results in the formation of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine has been extensively studied for its potential applications in the field of medicine. It has been found to possess antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including antibiotic-resistant strains. 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine has also shown antifungal activity against various fungal species, including Candida albicans. Moreover, 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine has been demonstrated to have antiviral activity against the hepatitis B virus.
Propiedades
Número CAS |
126826-65-1 |
|---|---|
Nombre del producto |
1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine |
Fórmula molecular |
C11H15N3O2S |
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
(NE)-4-amino-N-(pyrrolidin-1-ylmethylidene)benzenesulfonamide |
InChI |
InChI=1S/C11H15N3O2S/c12-10-3-5-11(6-4-10)17(15,16)13-9-14-7-1-2-8-14/h3-6,9H,1-2,7-8,12H2/b13-9+ |
Clave InChI |
DBQKBULROPCQIC-UHFFFAOYSA-N |
SMILES isomérico |
C1CCN(C1)/C=N/S(=O)(=O)C2=CC=C(C=C2)N |
SMILES |
C1CCN(C1)C=NS(=O)(=O)C2=CC=C(C=C2)N |
SMILES canónico |
C1CCN(C1)C=NS(=O)(=O)C2=CC=C(C=C2)N |
Sinónimos |
(NE)-4-amino-N-(pyrrolidin-1-ylmethylidene)benzenesulfonamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




